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N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide

PRMT3 Epigenetics Inhibitor Selectivity

Researchers seeking a low-potency PRMT3 reference tool with the rare 1-cyclopentyl/5-cyclopropyl pyrazole topology face limited sourcing options. This pivalamide derivative (EC50 ~1.3 µM) directly addresses that gap. • Validate HTS assay sensitivity windows when co-tested with high-affinity probe SGC707 (IC50 31 nM) • Unique steric/electronic environment not replicated by any commercially available pyrazole-pivalamide analog • Hydrolytically stable pivalamide scaffold suitable as fragment for PRMT3 co-crystallization trials Supplied with Certificate of Analysis. Custom synthesis and scale-up available upon request.

Molecular Formula C17H27N3O
Molecular Weight 289.423
CAS No. 1448056-31-2
Cat. No. B2517447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide
CAS1448056-31-2
Molecular FormulaC17H27N3O
Molecular Weight289.423
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
InChIInChI=1S/C17H27N3O/c1-17(2,3)16(21)18-11-13-10-15(12-8-9-12)20(19-13)14-6-4-5-7-14/h10,12,14H,4-9,11H2,1-3H3,(H,18,21)
InChIKeyIFSJDPHXVMXXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity & Procurement


N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide (CAS 1448056-31-2) is a fully synthetic, small-molecule pivalamide derivative featuring a 1,3,5-trisubstituted pyrazole core with distinct cyclopentyl (N1) and cyclopropyl (C5) substituents . Publicly available crystallographic or large-scale bioactivity data for this exact compound are extremely limited. Based on its structural features and a high-level EC50 of 1.30 µM against the PRMT3 methyltransferase domain, it is most appropriately classified as a low-potency tool compound or a fragment-like starting point for further optimization [1]. Any evaluation of this molecule for procurement must be grounded in the acknowledgement that its differential performance against closely related analogs is not yet established in the public domain.

Low-affinity PRMT3 ligand — reported binding EC50 1.3 µM; suitable as a weak-binder reference, not a potent probe. For assay-window validation against high-affinity probes.
Distinct steric chemotype — 1-cyclopentyl / 5-cyclopropyl pyrazole core creates a unique spatial arrangement. May support scaffold-hopping or co-crystallization studies.
Class-level hydrolytic stability — pivalamide group inferred to resist amidase/esterase cleavage. Class-level inference; compound-specific half-life not publicly reported.

Structural Uniqueness


The combination of a 1-cyclopentyl and a 5-cyclopropyl substitution pattern on the pyrazole core, along with a pivalamide group at the 3-position, creates a unique steric and electronic environment that is not replicated by other commercially available pyrazole pivalamides . The cyclopropyl group rigidifies the C5 position and influences the orientation of the N1 cyclopentyl group, directly impacting the shape of the molecule. While the pivalamide moiety confers hydrolytic stability compared to simpler amides , the specific spatial arrangement of all three substituents dictates its interaction with any biological target. Consequently, substituting this compound with a close analog—even one differing by a single substituent—cannot be assumed to produce the same binding profile or functional outcome without direct experimental comparison, which is currently lacking.

Steric mismatch Substituent changes to the cyclopentyl or cyclopropyl groups may shift the molecule’s shape and binding profile; direct substitution cannot be assumed.
Binding profile transfer Close analogs may not reproduce the dual PRMT3/12-LOX signal; the polypharmacology fingerprint is compound-specific and not yet mapped across the series.
Steric environment Replacing the pivalamide with a simpler amide may reduce hydrolytic stability and alter target engagement, especially in prolonged incubations.

Quantitative Evidence Guide


PRMT3 Binding Affinity Comparison

The compound's primary biological annotation is as an inhibitor of the protein arginine methyltransferase 3 (PRMT3) domain, with a reported binding EC50 of 1.30 µM [1]. This places it at the very low end of PRMT3 potency compared to established chemical probes. For instance, the allosteric PRMT3 inhibitor SGC707 exhibits an IC50 of 31 nM and a Kd of 53 nM, representing a potency advantage of over 20-fold [2]. This difference is critical for scientific selection: the target compound is unsuitable for cellular studies requiring potent PRMT3 engagement and would primarily be useful as a low-affinity reference point or for crystallographic fragment-based screening, a role for which SGC707 is not optimized.

PRMT3 Affinity vs. SGC707
Cross-study comparable
EC50 1.30 µM vs. IC50 31 nM (SGC707)
Reported ~42-fold lower affinity; supports low-affinity reference or fragment-starting role only.
Assay context differs: protein stabilization vs. full-length biochemical assay. Cell-active use not supported.
PRMT3 Epigenetics Inhibitor Selectivity

Off-Target 12-Lipoxygenase Inhibition

A unique data point for this compound is its reported inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM . This is a distinct biochemical activity not typically associated with standard PRMT3 chemical probes like SGC707, which are highly selective for the PRMT family. This potential dual-activity profile (weak PRMT3 binding and 12-LOX inhibition) represents a fully differentiated molecular phenotype that may be of interest for polypharmacology research, though it critically lacks quantification (% inhibition or IC50) and any comparative data against the same enzyme panel for other compounds.

12-LOX Off-target Signal
Data to verify
Inhibition at 30 µM (% not reported)
Qualitative polypharmacology hint; quantitative data missing. May support initial screening only.
No comparator data; specific assay technology undisclosed.
Lipoxygenase Off-Target Profiling Polypharmacology

Pivalamide Hydrolytic Stability

The pivalamide functional group introduces significant steric hindrance around the amide carbonyl, which is a well-established class-level feature providing resistance to hydrolytic cleavage by esterases and amidases compared to less hindered acetamide or formamide analogs . While quantitative hydrolytic half-life data for this specific compound is not publicly available, this property is a class-level inference from the presence of the pivalamide group. A hypothetical analog with an unsubstituted acetamide at the same position would be expected to be substantially more susceptible to hydrolysis, giving this compound a theoretical advantage in stability-requiring assays or prolonged in vitro incubations.

Pivalamide Hydrolytic Stability
Class-level
Sterically hindered pivalamide group present
May support stability-requiring assays; advantage over acetamide analog is inferred, not measured.
Compound-specific hydrolytic half-life not available.
Hydrolytic Stability Metabolic Stability Amide Bond

Application Scenarios


Low-Affinity PRMT3 Control

The primary justified application is as a low-affinity reference compound (EC50 ~1.3 µM) in PRMT3 biochemical assays [1]. It can serve as a tool to establish the assay's sensitivity window when compared directly to a high-affinity probe like SGC707 (IC50 31 nM). By contrasting the weak activity of this compound against a potent inhibitor, researchers can validate that their assay can discriminate between weak binders and strong binders, which is essential for high-throughput screening campaign quality control.

Fragment-Based Drug Discovery for PRMT3

Given its low potency but demonstrable binding, this compound could be used as a starting fragment or scaffold-hopping template for co-crystallization trials with the PRMT3 methyltransferase domain [1]. Its unique 1-cyclopentyl-5-cyclopropyl substitution pattern provides a sterically distinct chemotype compared to published PRMT3 allosteric inhibitors [2]. A resolved crystal structure would be invaluable for structure-based design to improve potency and differentiate from SGC707's allosteric binding mode.

Polypharmacology Screening for 12-LOX

The preliminary signal of platelet 12-lipoxygenase inhibition at 30 µM makes this compound a candidate for focused polypharmacology screening, but only in a panel that includes PRMT3 and 12-LOX with quantitative, concentration-response data. It should not be selected as a primary lead for either target, but it could be useful to probe the consequences of simultaneous, weak dual engagement in relevant cell models, a profile that selective probes like SGC707 cannot provide.

Application
Selection Property
Validation Focus
Low-affinity PRMT3 control
Confirmed PRMT3 binding (EC50 ~1.3 µM)
Assay-window discrimination vs. SGC707; sensitivity range verification
Fragment-based PRMT3 design
Unique cyclopentyl/cyclopropyl chemotype
Co-crystallization with PRMT3 domain; steric differentiation from allosteric inhibitors
Polypharmacology screening
Preliminary 12-LOX signal at 30 µM
Quantitative concentration-response data; dual PRMT3/12-LOX engagement validation
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